An In-Depth Technical Guide to 1-Isopropylpyrazole (CAS: 18952-87-9)
An In-Depth Technical Guide to 1-Isopropylpyrazole (CAS: 18952-87-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylpyrazole, with the CAS number 18952-87-9, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its unique structural features, characterized by a pyrazole ring substituted with an isopropyl group, make it a valuable building block in medicinal chemistry and a useful tool in separation science. This technical guide provides a comprehensive overview of the core properties of 1-Isopropylpyrazole, including its physicochemical characteristics, detailed synthesis protocols, and key applications with experimental methodologies. Particular focus is given to its role in the synthesis of pharmacologically active compounds and its application in chromatographic separations.
Physicochemical Properties
1-Isopropylpyrazole is a colorless to almost clear liquid under standard conditions.[1][2][3] Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 18952-87-9 | [2][3][4][5][6] |
| Molecular Formula | C₆H₁₀N₂ | [2][3][4] |
| Molecular Weight | 110.16 g/mol | [2][4] |
| Boiling Point | 142-143 °C | [2][4] |
| Density | 0.93 g/mL | [2] |
| Refractive Index (n20D) | 1.46 | [2] |
| Appearance | Colorless to almost clear liquid | [1][2][3] |
| Purity | ≥ 98% (GC) | [1][2][3] |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the protons on the pyrazole ring.
-
A septet for the methine proton (-CH) of the isopropyl group.
-
A doublet for the two equivalent methyl groups (-CH₃) of the isopropyl moiety.
-
Distinct signals for the three protons on the pyrazole ring, with their chemical shifts and coupling patterns influenced by the nitrogen atoms and the isopropyl substituent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to the six carbon atoms in the molecule.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the two equivalent methyl carbons of the isopropyl group.
-
Three distinct signals for the carbon atoms of the pyrazole ring. The chemical shifts will be indicative of their electronic environment within the heterocyclic ring.[7][8][9][10]
IR (Infrared) Spectroscopy: The IR spectrum of 1-Isopropylpyrazole would likely exhibit absorption bands characteristic of:
-
C-H stretching vibrations from the alkyl group and the aromatic pyrazole ring.
-
C=N and C=C stretching vibrations within the pyrazole ring.[11][12][13]
-
C-N stretching vibrations.[11]
MS (Mass Spectrometry): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 110.16. Fragmentation patterns would likely involve the loss of the isopropyl group or cleavage of the pyrazole ring.[14][15]
Synthesis of 1-Isopropylpyrazole
A common and effective method for the synthesis of 1-Isopropylpyrazole is the direct alkylation of pyrazole with an isopropyl halide.[4]
Experimental Protocol: Alkylation of Pyrazole with 2-Bromopropane[6]
Materials:
-
Pyrazole (5 g, 73.44 mmol)
-
2-Bromopropane (15 mL, 2 eq.)
-
Sodium bicarbonate (NaHCO₃) (12.2 g, 2 eq.)
-
An appropriate reaction vessel
Procedure:
-
Combine pyrazole (5 g, 73.44 mmol), 2-bromopropane (15 mL, 2 eq.), and sodium bicarbonate (12.2 g, 2 eq.) in a suitable reaction vessel.
-
Stir the reaction mixture at 120 °C for 90 hours.
-
During the reaction, supplement with 2-bromopropane as needed to maintain the reaction volume.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the insoluble solids by filtration.
-
Purify the filtrate by distillation to obtain the final product.
Results: This protocol yields 1-isopropyl-1H-pyrazole as a colorless syrupy product (4.6 g, 57% yield) with a boiling point of 148°C.[6]
Synthesis workflow for 1-Isopropylpyrazole.
Applications in Chemical Synthesis
1-Isopropylpyrazole serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]
C-H Arylation Reactions
1-Isopropylpyrazole has demonstrated superior regioselectivity in copper-catalyzed C-H arylation reactions compared to smaller alkyl-substituted pyrazoles.[4] This makes it a valuable substrate for creating specifically substituted pyrazole derivatives.
Materials:
-
1-Isopropylpyrazole (1 mmol)
-
Iodobenzene (1 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
Elma sonicator P30H instrument (or conventional heating)
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction vessel, combine 1-Isopropylpyrazole (1 mmol), iodobenzene (1 mmol), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2 mmol) in DMF (10 mL).
-
Heat the mixture to 80 °C. This can be achieved using an ultrasonic bath or conventional heating.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, add water (5 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General workflow for C-H arylation of 1-Isopropylpyrazole.
Synthesis of Boronic Acid Pinacol Esters
1-Isopropylpyrazole is a key starting material for the synthesis of 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester, a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[16][17][18][19][20]
Materials:
-
1-Isopropyl-4-iodopyrazole (20 g)
-
Isopropyl Grignard reagent (1 mol/L, 85 mL)
-
Boronic acid pinacol ester precursor (BE001) (17.2 g)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve 1-isopropyl-4-iodopyrazole (20 g) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to between -10 and -15 °C.
-
Slowly add the isopropyl Grignard reagent (85 mL) to form the Grignard reagent of the starting material.
-
Add the boronic acid pinacol ester precursor (17.2 g) dropwise to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by GC.
-
Upon completion, quench the reaction and perform a suitable workup.
-
The final product can be purified by crystallization or chromatography.
Results: This procedure yields 9.0 g (45% yield) of 1-isopropylpyrazole-4-boronic acid pinacol ester with a purity of >98% as determined by GC and ¹H NMR.[18]
Applications in Separation Science
1-Isopropylpyrazole has been identified as an effective carrier in displacement chromatography for the separation of amino acids.[4] Its intermediate affinity for ion-exchange resins allows for the efficient displacement of analytes.
Experimental Protocol: Displacement Chromatography of Amino Acids (Conceptual)
General Steps:
-
Stationary Phase Preparation: A chromatography column is packed with a suitable ion-exchange resin.
-
Sample Loading: A mixture of amino acids is loaded onto the column.
-
Displacement: A solution of 1-Isopropylpyrazole (the displacer) in an appropriate buffer is continuously fed into the column.
-
Separation: Due to its higher affinity for the stationary phase compared to the amino acids, the 1-Isopropylpyrazole displaces the amino acids, causing them to move down the column and separate into distinct bands based on their individual affinities.
-
Elution and Detection: The separated amino acid bands are eluted from the column and detected by a suitable method (e.g., UV-Vis spectroscopy after ninhydrin reaction).[21][22][23]
References
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